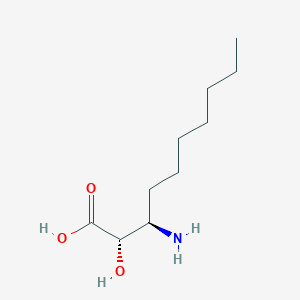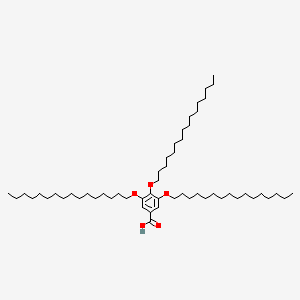![molecular formula C10H11N3O2 B12551093 3-Oxo-2-[(E)-phenyldiazenyl]butanamide CAS No. 142527-51-3](/img/structure/B12551093.png)
3-Oxo-2-[(E)-phenyldiazenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-[(E)-phenyldiazenyl]butanamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as Acetoacetanilide and Acetoacetic anilide . This compound is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a butanamide structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxo-2-[(E)-phenyldiazenyl]butanamide can be synthesized through several methods. One common synthetic route involves the reaction of acetoacetic acid with aniline in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[(E)-phenyldiazenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Oxo-2-[(E)-phenyldiazenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acetoacetanilide: Similar structure but lacks the diazenyl group.
Acetoacetic anilide: Another name for the same compound.
N-Phenylacetoacetamide: Similar structure with slight variations in functional groups.
Uniqueness
3-Oxo-2-[(E)-phenyldiazenyl]butanamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
142527-51-3 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-oxo-2-phenyldiazenylbutanamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15) |
InChI Key |
SJCDMSODHCQRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


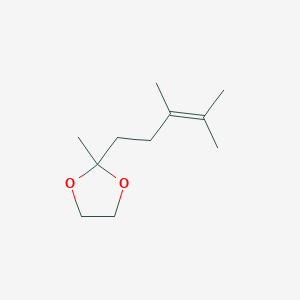

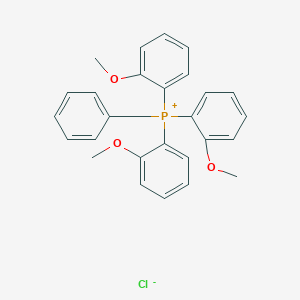
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
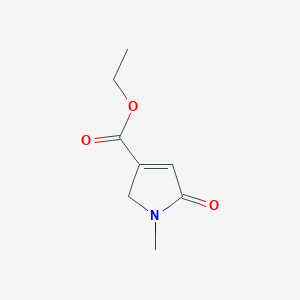
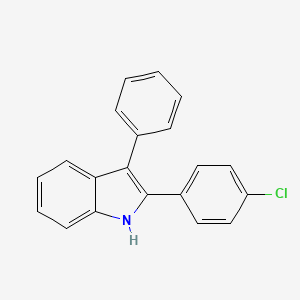



![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)

